1,2-Distearoyl-sn-glycero-3-phosphoethanolamine

Beschreibung

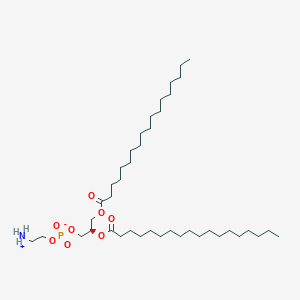

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a saturated phospholipid composed of a glycerol backbone esterified with two stearic acid chains (C18:0) and a phosphoethanolamine head group. Its amphiphilic nature enables self-assembly into lipid bilayers, making it a cornerstone in nanomaterial synthesis, particularly for liposomes, micelles, and extracellular vesicles (EVs) . DSPE is biocompatible, non-toxic, and widely used in drug delivery systems to encapsulate therapeutic agents and enhance targeting via surface modifications (e.g., PEGylation or ligand conjugation) . Its chemical stability and high phase transition temperature (~74°C) further suit applications requiring robust lipid structures .

Eigenschaften

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNGJLRDBYCPGB-LDLOPFEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H82NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601240990 | |

| Record name | 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PE(18:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1069-79-0 | |

| Record name | 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1069-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]ethane-1,2-diyl distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G4B5265CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PE(18:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Azide-Alkyne Click Chemistry

DSPE reacts with azide-functionalized PEG chloroformate (MW = 2000 Da) in a mixed solvent of dichloromethane and methanol (1:1 v/v), forming an azido-PEG-DSPE intermediate. Catalytic hydrogenation (Pd/C, H₂) reduces the azide to an amine, yielding NH₂-PEG-DSPE. This method achieves >85% conjugation efficiency, validated by Fourier-transform infrared spectroscopy (FTIR) peaks at 2106 cm⁻¹ (N₃) and 1641 cm⁻¹ (NH₂).

Carbodiimide-Mediated Coupling

DSPE-PEG₂₀₀₀-NH₂ reacts with diethylenetriaminepentaacetic acid (DTPA) dianhydride in dimethyl sulfoxide (DMSO) at 100°C for 90 minutes, forming DSPE-PEG-DTPA. Dialysis (1 kDa cutoff) removes unreacted DTPA, with lyophilization yielding a stable powder. Radiolabeling studies using ¹¹¹In demonstrated >95% chelation efficiency, critical for diagnostic applications.

Characterization and Quality Control

DSPE batches are validated using:

-

¹H-NMR : Peaks at δ = 4.1–4.3 ppm (glycerol backbone), δ = 2.3 ppm (stearoyl CH₂), and δ = 1.2 ppm (alkyl chains).

-

HPLC : Purity >95% using C18 columns (acetonitrile/water gradient).

Impurity profiling detects lysophospholipids (<2%) and free fatty acids (<1%), ensuring compliance with pharmaceutical standards.

Challenges and Optimization

-

Byproduct Formation : Alkaline hydrolysis may generate lyso-DSPE if reaction times exceed 12 hours.

-

Solvent Residues : TFA traces in semisynthetic DSPE are mitigated via rotary evaporation under reduced pressure.

-

Scale-Up : Direct synthesis faces exothermic risks during POCl₃ addition; controlled dropwise addition at <5°C prevents thermal degradation .

Analyse Chemischer Reaktionen

Reaktionstypen: DSPE unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: DSPE kann oxidiert werden, um Peroxide und andere oxidative Abbauprodukte zu bilden. Diese Reaktion wird typischerweise durch die Exposition gegenüber Sauerstoff und Licht katalysiert.

Hydrolyse: Die Esterbindungen in DSPE können in Gegenwart von Wasser hydrolysiert werden, was zur Bildung von Stearinsäure und Glycerin-Derivaten führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Sauerstoff, Licht und Metallkatalysatoren.

Hydrolyse: Wasser, saure oder basische Bedingungen.

Substitution: Amine, Thiole und andere Nucleophile bei milden bis moderaten Temperaturen.

Hauptprodukte, die gebildet werden:

Oxidation: Peroxide, Aldehyde und Ketone.

Hydrolyse: Stearinsäure, Glycerin und Phosphorsäurederivate.

Substitution: Funktionalisierte DSPE-Derivate mit verschiedenen Biomolekülen.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

DSPE is widely used in the formulation of lipid-based nanocarriers, particularly in the development of liposomes and polymeric micelles. These systems enhance the solubility and bioavailability of hydrophobic drugs, allowing for improved therapeutic efficacy.

- Lipid Nanoparticles: DSPE is a critical component in the formulation of lipid nanoparticles (LNPs), which have shown promise in delivering drugs such as doxorubicin. The incorporation of DSPE into LNPs can significantly prolong blood circulation times and enhance drug accumulation at target sites .

- Polymeric Micelles: Polymeric micelles formed with DSPE exhibit robust core-shell structures that improve the solubilization of hydrophobic drugs. Recent studies have highlighted their effectiveness in tumor-targeted delivery, showcasing their potential in overcoming challenges associated with conventional drug delivery methods .

Diagnostic Applications

DSPE is also utilized in various diagnostic applications, particularly in immunoassays and imaging techniques. Its ability to form stable micelles makes it suitable for encapsulating contrast agents used in imaging studies.

- Immunoassays: DSPE-modified nanoparticles are employed in enzyme-linked immunosorbent assays (ELISA) and chemiluminescence immunoassays (CLIA), enhancing the sensitivity and specificity of these tests .

- Imaging Agents: The incorporation of DSPE into imaging agents allows for improved visualization of biological processes in vivo, providing valuable insights into disease mechanisms and treatment responses .

Biocompatibility and Stability

The biocompatibility of DSPE makes it an attractive candidate for various biomedical applications. Its amphiphilic nature facilitates the formation of stable structures that can withstand physiological conditions.

- Stability Studies: Research has demonstrated that DSPE-based formulations maintain stability over extended periods, which is crucial for clinical applications where shelf life and storage conditions are critical .

Case Study 1: Doxorubicin Delivery Using DSPE-PEG

A study focused on the use of DSPE-PEG 2000 to create LNPs for delivering doxorubicin. NMR spectroscopy was employed to analyze the interactions between doxorubicin and the lipid matrix, revealing insights into drug loading capacity and release kinetics. The findings indicated that LNPs significantly improved the pharmacokinetics of doxorubicin compared to free drug formulations .

Case Study 2: Tumor-targeted Delivery with Glycosylated Antibodies

In another study, anti-PD-L1 antibodies were modified with glycosylated PEG chains via reducible bonds to enhance their delivery to brain tumors. The results showed a tenfold increase in accumulation within tumor tissues compared to unmodified antibodies, demonstrating the effectiveness of DSPE-based systems in targeted therapy .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Delivery | Lipid nanoparticles using DSPE | Prolonged circulation time, enhanced drug accumulation at target sites |

| Diagnostic Imaging | Immunoassays with DSPE-modified nanoparticles | Increased sensitivity and specificity |

| Biocompatibility | Stability studies of DSPE formulations | Maintained stability under physiological conditions |

Wirkmechanismus

DSPE exerts its effects primarily through its ability to form stable lipid bilayers. The hydrophobic tails of DSPE interact with each other, while the hydrophilic head groups interact with the aqueous environment, creating a stable bilayer structure. This property is crucial for the formation of liposomes, which can encapsulate drugs and protect them from degradation. DSPE can also be functionalized with targeting ligands, allowing for specific interactions with molecular targets such as cell surface receptors .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physicochemical Properties of DSPE and Structural Analogs

| Property | DSPE | DSPC | DSPG | DPPC |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 748.07 | 790.15 | 806.10 | 734.05 |

| Phase Transition (°C) | ~74 | ~55 | ~65 | ~41 |

| Head Group Charge | Neutral | Neutral | Negative | Neutral |

Table 2: Performance of PEGylated DSPE Derivatives

| Metric | DSPE-PEG2000 | DSPE-PNMVA24 | DSPE-PEG-cRGD |

|---|---|---|---|

| Circulation Half-life | 12–24 hrs | >24 hrs | 8–12 hrs |

| Immune Response | High (ABC) | None | Moderate |

| Tumor Accumulation | Passive | Passive | Active |

Biologische Aktivität

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid commonly used in drug delivery systems, particularly in liposomal formulations. Its biological activity is primarily linked to its role in enhancing the stability and efficacy of therapeutic agents, especially in cancer treatment and gene delivery applications. This article explores the biological activity of DSPE, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

DSPE is a phosphatidylethanolamine derivative characterized by two stearic acid chains. It is known for its ability to form stable lipid bilayers and is often utilized in the formulation of liposomes due to its biocompatibility and ability to encapsulate various therapeutic agents.

Mechanisms of Biological Activity

1. Liposome Formation and Stability

DSPE plays a crucial role in the formation of liposomes, which are spherical vesicles composed of lipid bilayers. These liposomes can encapsulate drugs, enhancing their solubility and bioavailability. The presence of DSPE in liposomal formulations contributes to increased stability and prolonged circulation time in the bloodstream .

2. Targeted Drug Delivery

The incorporation of DSPE into liposomes allows for modifications that enable targeted delivery of drugs. For instance, conjugation with polyethylene glycol (PEG) enhances circulation time and reduces immunogenicity, facilitating targeted therapy against cancer cells .

3. Induction of Apoptosis

Research indicates that DSPE-containing liposomal formulations can induce apoptosis in cancer cells. For example, studies have shown that DSPE-liposomes encapsulating chemotherapeutic agents exhibit enhanced cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells . The mechanism involves the release of encapsulated drugs upon internalization by cancer cells, leading to DNA damage and subsequent cell death.

Table 1: Summary of Key Studies on DSPE

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of DSPE-liposomes encapsulating cyclic dipeptides against cancer cells. The results indicated that while the encapsulated agents had limited activity alone, their incorporation into DSPE-liposomes significantly improved their cytotoxic effects, particularly when targeting folate receptors on cancer cells .

Case Study 2: Gene Delivery Applications

In another study focusing on gene therapy, DSPE was used to formulate cationic liposomes for siRNA delivery. The results demonstrated that these formulations achieved high levels of gene knockdown in vivo, highlighting the potential of DSPE as a critical component in gene delivery systems .

Q & A

Q. How is DSPE synthesized, and what methods ensure high purity for research applications?

DSPE is synthesized via the reaction of cytidine diphosphate ethanolamine (CDP-ethanolamine) with diacylglycerol, a pathway critical for phosphatidylethanolamine (PE) biosynthesis in cellular membranes . For laboratory synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve ≥98% purity, as confirmed by analytical methods like CAD detection . Storage at -20°C in airtight containers prevents degradation, maintaining structural integrity for experimental use .

Q. What structural features distinguish DSPE from other phosphatidylethanolamines (PEs), and how do these affect membrane properties?

DSPE contains two stearic acid (C18:0) acyl chains, which are fully saturated, resulting in a rigid, tightly packed lipid structure. Compared to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE, C18:1), DSPE’s saturated chains reduce membrane fluidity and enhance bilayer stability, making it ideal for rigid liposome formulations . This rigidity is critical for applications requiring prolonged nanoparticle circulation or resistance to enzymatic degradation .

Q. What standardized protocols exist for characterizing DSPE in lipid-based formulations?

Key characterization methods include:

- HPLC with charged aerosol detection (CAD) for purity assessment (>97%) .

- Nuclear Magnetic Resonance (NMR) for structural validation, particularly ¹H and ³¹P NMR to confirm phosphate headgroup integrity .

- Differential Scanning Calorimetry (DSC) to measure phase transition temperatures (Tm), which for DSPE is ~55°C due to its saturated acyl chains .

Advanced Research Questions

Q. How does DSPE enhance the stability of PEGylated nanoparticles, and what experimental parameters optimize this interaction?

DSPE’s saturated acyl chains anchor polyethylene glycol (PEG) conjugates (e.g., DSPE-PEG2000) into lipid bilayers, reducing premature dissociation. For optimal PEGylation:

- Use a molar ratio of 5-10% DSPE-PEG in liposome formulations to balance stealth properties and payload capacity .

- Employ dynamic light scattering (DLS) to monitor nanoparticle size (typically 80-120 nm) and zeta potential (near-neutral for reduced opsonization) .

- Validate PEG density via fluorescence quenching assays or Förster resonance energy transfer (FRET) .

Q. What atomic-level insights do NMR and molecular dynamics (MD) provide about DSPE in drug-loaded micelles?

NMR studies of DSPE-PEG2000-doxorubicin micelles reveal:

- Doxorubicin localizes near the hydrophobic core, stabilized by van der Waals interactions with DSPE’s stearoyl chains .

- MD simulations show DSPE’s phosphate headgroups form hydrogen bonds with PEG, creating a hydrophilic shell that prolongs blood circulation .

- Relaxation enhancement experiments quantify PEG tail mobility, critical for predicting in vivo behavior .

Q. How do DSPE-based liposomes mitigate drug leakage under physiological conditions, and what experimental models validate this?

DSPE’s rigid bilayer reduces passive drug leakage. Methodological validation includes:

- Dialysis assays : Monitor drug retention at 37°C in phosphate-buffered saline (PBS) over 48 hours .

- Serum stability tests : Incubate liposomes with fetal bovine serum (FBS) and quantify drug release via UV-Vis spectroscopy .

- pH-dependent studies : DSPE’s stability in acidic environments (e.g., tumor microenvironments) is confirmed using fluorescence-based leakage assays with calcein encapsulation .

Q. What are the conflicting findings regarding DSPE’s role in cellular uptake efficiency, and how can researchers address these discrepancies?

While DSPE-PEG improves nanoparticle circulation, excessive PEGylation can hinder cellular uptake. To resolve this:

- Ligand conjugation : Attach targeting moieties (e.g., folate, maleimide) to DSPE-PEG termini to enhance receptor-mediated endocytosis .

- PEG shedding strategies : Use pH-sensitive PEG linkers that detach in acidic environments, exposing DSPE for membrane fusion .

- Comparative studies : Contrast DSPE with unsaturated PEs (e.g., DOPE) in uptake assays using flow cytometry or confocal microscopy .

Methodological Considerations

Q. What protocols ensure reproducible DSPE integration into thermosensitive liposomes for combined hyperthermia and drug delivery?

- Formulate liposomes with DSPE, DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), and cholesterol (55:40:5 molar ratio) for temperature-triggered drug release .

- Validate thermal sensitivity using differential scanning calorimetry (DSC) to confirm a phase transition near 42°C .

- Test drug release kinetics in vitro under mild hyperthermia (40-42°C) using fluorescence dequenching assays .

Q. How do researchers analyze DSPE’s interactions with cationic lipids in gene delivery systems?

- Gel retardation assays : Evaluate DNA binding efficiency by electrophoretic mobility shift .

- Transfection efficiency : Compare DSPE/cationic lipid complexes (e.g., DOTAP) to commercial reagents (e.g., Lipofectamine) in cell lines using luciferase reporter assays .

- Cryo-EM : Visualize lamellar vs. hexagonal phase structures to optimize lipid ratios for endosomal escape .

Data Contradictions and Resolution

Q. How can conflicting reports on DSPE’s immunogenicity be reconciled in vaccine adjuvant studies?

While DSPE itself is minimally immunogenic, PEGylated DSPE may induce anti-PEG antibodies. Mitigation strategies include:

- Using shorter PEG chains (e.g., PEG1000 instead of PEG2000) to reduce immunogenicity .

- Pre-treating animal models with PEGylated liposomes to assess accelerated blood clearance (ABC) phenomena .

- Combining DSPE with immunostimulatory lipids (e.g., monophosphoryl lipid A) to balance adjuvant activity and safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.